1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one
Description
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one is a complex organic compound that features a morpholine ring, a thiazole ring, and a methoxyethyl group
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-17-7-4-11-10-18-8-6-15(11)13(16)3-2-12-14-5-9-19-12/h5,9,11H,2-4,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTJUYBOCCGGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1C(=O)CCC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.
Introduction of the thiazole ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with a haloketone.
Attachment of the methoxyethyl group: This can be done through an alkylation reaction using methoxyethyl chloride.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the thiazole ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-[3-(2-Hydroxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its reactivity and biological activity.
1-[3-(2-Methoxyethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one: This compound features a piperidine ring instead of a morpholine ring, leading to differences in its chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
